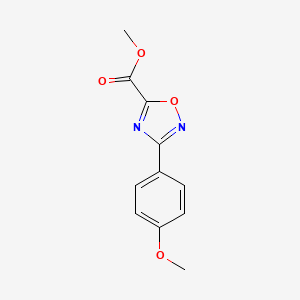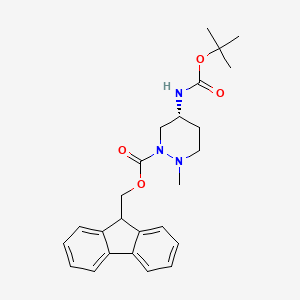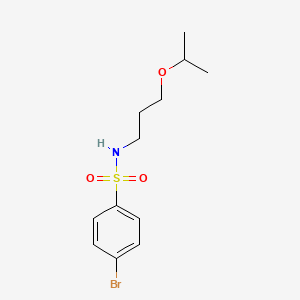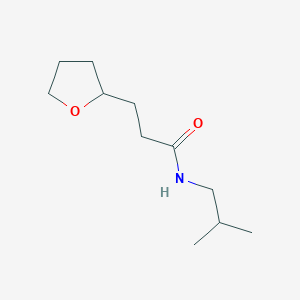
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is an organic compound with the molecular formula C11H21NO2. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanamide group. The presence of the isobutyl group adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of tetrahydrofuran derivatives with isobutylamine and propanoyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the intermediate: Tetrahydrofuran is reacted with propanoyl chloride in the presence of a base to form the intermediate compound.
Amidation: The intermediate is then reacted with isobutylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Propionamide: A simpler amide with a similar functional group but lacking the tetrahydrofuran ring.
N-isobutylpropanamide: Similar structure but without the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxamide: Contains the tetrahydrofuran ring but with a different substituent.
Uniqueness
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is unique due to the combination of the tetrahydrofuran ring and the isobutyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
N-(2-methylpropyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-9(2)8-12-11(13)6-5-10-4-3-7-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChIキー |
NSDFRDUZSQSNFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)CCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


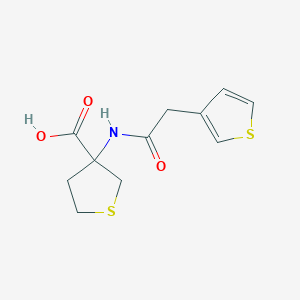
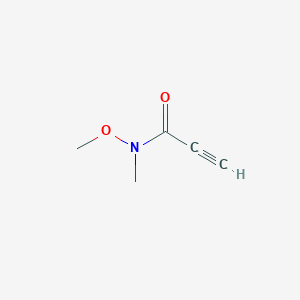
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
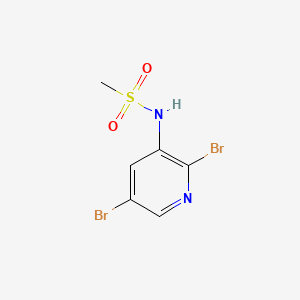
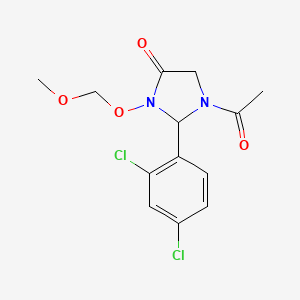
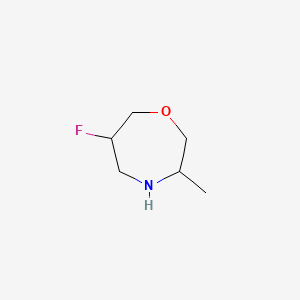

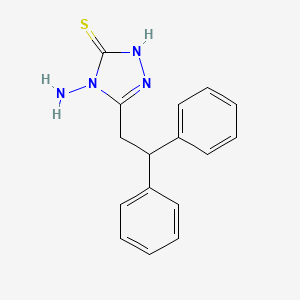
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
